Rugulosin

説明

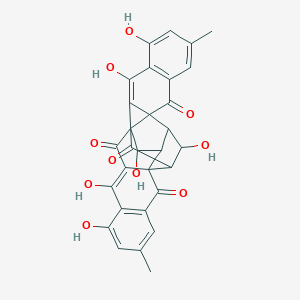

Rugulosin is a cyclic ketone and an organic polycyclic compound.

This compound is a natural product found in Ophiocordyceps sinensis and Sydowia polyspora with data available.

作用機序

Target of Action

Rugulosin, a bis-anthraquinoid pigment produced by fungi such as Penicillium rugulosum Thom , primarily targets the enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound’s mechanism of action involves the specific binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity and disrupting ergosterol synthesis . This interaction with its target leads to changes in the normal functioning of the fungal cell, affecting its growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the production of ergosterol . The downstream effects of this disruption include impaired cell membrane integrity and function, which can lead to cell death.

Result of Action

At the molecular level, this compound’s inhibition of squalene epoxidase leads to a decrease in ergosterol synthesis, disrupting the integrity of the fungal cell membrane . At the cellular level, this can result in impaired cell function and potentially cell death, providing a basis for this compound’s potential antifungal activity.

生化学分析

Biochemical Properties

Rugulosin is a product of complex biochemical reactions involving the dimerization of chiral monomeric anthraquinone units . This process is catalyzed by a cytochrome P450 monooxygenase, which has been shown to be potentially applicable for the (chemo)enzymatic synthesis of dimeric polyphenols . The fungal aldo-keto reductase is also involved in the biosynthesis of this compound .

Cellular Effects

It is known that this compound is hepatotoxic and is carcinogenic .

Molecular Mechanism

The molecular mechanism of this compound involves the dimerization of chiral monomeric anthraquinone units . This process is facilitated by the action of specific enzymes, including a cytochrome P450 monooxygenase and a fungal aldo-keto reductase .

Metabolic Pathways

This compound is involved in complex metabolic pathways that include the dimerization of chiral monomeric anthraquinone units . The enzymes involved in these pathways include a cytochrome P450 monooxygenase and a fungal aldo-keto reductase .

生物活性

Rugulosin is a mycotoxin produced by certain species of fungi, particularly from the genus Penicillium (now classified under Talaromyces). This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, cytotoxic effects, and potential implications in mutagenicity. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

1. Chemical Structure and Classification

This compound is characterized by its complex anthraquinone structure. It exists in several forms, primarily this compound A, B, and C, which differ in their molecular configurations and biological activities. The molecular formula for this compound A is , with a molecular weight of 558.49 g/mol.

2. Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound A | 0.125 | Potent anti-MRSA activity |

| This compound B | 32 | Weak anti-MRSA activity |

| This compound C | 64 | Weak anti-MRSA activity |

This compound A exhibits a minimum inhibitory concentration (MIC) of 0.125 µg/mL against MRSA, indicating strong antimicrobial properties. In contrast, rugulosins B and C show significantly higher MIC values, suggesting diminished efficacy against this pathogen .

3. Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that rugulosins do not exhibit significant cytotoxic effects on Jurkat cells at concentrations up to 100 µg/mL. This suggests a favorable safety profile for potential therapeutic applications:

| This compound Type | Cytotoxic Concentration (µg/mL) | Effect |

|---|---|---|

| This compound A | Up to 100 | No cytotoxicity observed |

| This compound B | Up to 100 | No cytotoxicity observed |

| This compound C | Up to 100 | No cytotoxicity observed |

This lack of cytotoxicity positions rugulosins as promising candidates for further pharmacological exploration .

4. Mutagenicity and Genotoxicity

Research indicates that this compound can induce DNA damage in certain bacterial models. Specifically, it has been shown to induce forward mutations in Salmonella typhimurium, although it does not induce reverse mutations or unscheduled DNA synthesis in mammalian cells in vitro:

- Bacterial Strains Tested :

- Bacillus subtilis: Induced DNA damage.

- Salmonella typhimurium: Forward mutations observed.

- Escherichia coli: No mutations induced.

These findings raise concerns about the genotoxic potential of this compound, particularly regarding human exposure through contaminated food sources .

科学的研究の応用

Biological Activities

- Antibacterial Activity

- Insecticidal Properties

- Anticancer Potential

Applications in Agriculture

- Biopesticide Development

- Plant Growth Promotion

Case Studies

特性

IUPAC Name |

8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPVUTXKUGISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21884-45-7, 23537-16-8 | |

| Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUGULOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RUGULOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rugulosin exhibits its biological activity mainly through the inhibition of heat shock protein 90 (Hsp90) ATPase activity. [] This inhibition occurs through direct binding of this compound to the N-terminal domain of Hsp90, which houses the ATPase active site. []

A: By inhibiting Hsp90, this compound disrupts the chaperone's ability to stabilize and regulate client proteins, many of which are involved in cancer cell growth and survival. Specifically, this compound has been shown to downregulate the expression of client proteins Akt and Raf-1 in HeLa cells. []

A: Besides Hsp90, this compound has been shown to bind to nucleic acids, specifically single-stranded DNA and polypurine nucleotides. [, ] This interaction is thought to contribute to its inhibitory effects on DNA replication, transcription, and repair. [, ]

A: Rubroskyrin, a closely related bis-anthraquinone to this compound, undergoes enzymatic reduction by NADH/microsomes, followed by autoxidation, leading to the production of hydrogen peroxide and superoxide anion. [] This redox cycling may contribute to its mutagenicity. While this compound itself doesn't undergo the same redox cycling, its structural similarity to rubroskyrin suggests that redox activity might play a role in its toxicity. []

A: this compound has the molecular formula C30H22O10 and a molecular weight of 542.49 g/mol. [, ]

ANone: Several spectroscopic methods have proven valuable in characterizing this compound:

- NMR Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HMQC, HMBC, and ROESY, have been extensively used to elucidate the structure and stereochemistry of this compound and its analogues. [, , , , , , ]

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements for structural confirmation. [, ]

- Circular Dichroism (CD) Spectroscopy: CD has been employed to study the axial chirality and conformation of this compound and its analogues. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy, particularly the analysis of carbonyl and hydroxyl stretching vibrations, provides insights into this compound's functional groups and hydrogen bonding patterns. []

A: While computational studies on this compound are limited, molecular docking simulations have been used to investigate its binding interactions with the N-terminal domain of Hsp90. [] These simulations provided insights into the potential binding mode and key residues involved in the interaction.

ANone: Studies on this compound analogues have revealed crucial structure-activity relationships:

- Dimerization: The dimeric structure of this compound is essential for its activity, as monomeric anthraquinones show significantly lower potency. [, ]

- Hydroxyl Groups: The number and position of hydroxyl groups on the anthraquinone rings play a role in binding affinity and selectivity towards different targets. [, , ]

- Stereochemistry: The stereochemistry of the chiral centers in this compound influences its biological activity, with different enantiomers and diastereomers displaying varying levels of potency and toxicity. [, , , , ]

ANone: Information about this compound's stability in various formulations or specific strategies to enhance its stability is limited in the provided research.

A: While limited data is available on different administration routes, studies in mice suggest that subcutaneous administration of this compound results in pronounced hepatotoxicity compared to oral administration. [, ] This difference might be attributed to variations in absorption, distribution, and metabolism based on the route of administration.

ANone: Several in vitro assays have been employed to assess this compound's biological effects:

- Antibacterial Assays: this compound exhibits inhibitory activity against various bacteria, particularly Gram-positive bacteria like Streptococcus and Corynebacterium species. [, , ] It also shows activity against methicillin-resistant Staphylococcus aureus (MRSA). [, ] Minimum inhibitory concentration (MIC) values are often used to quantify its antibacterial potency. [, ]

- Cytotoxicity Assays: this compound displays cytotoxic activity against various cancer cell lines, including HeLa cells. [, ] Its cytotoxic potential has been evaluated using assays like the MTT assay, which measures cell viability. []

- Enzyme Inhibition Assays: this compound's inhibitory activity against Hsp90 ATPase has been investigated using in vitro assays that monitor ATP hydrolysis in the presence of the compound. [] IC50 values are commonly used to quantify its inhibitory potency. []

ANone: In vivo studies, mainly conducted in mice, have provided valuable insights into this compound's toxicity and potential carcinogenicity:

- Hepatotoxicity: this compound exhibits significant hepatotoxicity, causing liver damage characterized by fatty degeneration, liver cell necrosis, and mitochondrial dysfunction. [, ] The severity of liver injury appears to be dose-dependent and influenced by the route of administration. [, ]

- Anti-influenza Activity: this compound has demonstrated anti-influenza activity in both chicken egg models and mouse models. [] It appears to exert its antiviral effects by directly inactivating the influenza virus. []

ANone: Research on this compound has utilized various animal models, including:

- Mice: Mice have been extensively used to investigate this compound's hepatotoxicity, carcinogenicity, and anti-influenza activity. [, , ] Different mouse strains, such as ddY and DDD mice, have been employed to study its effects. [, ]

- Chicken Embryos: Chicken embryos have been used to assess this compound's antiviral activity against influenza virus. [] The compound's ability to protect embryonated eggs from viral infection has been evaluated. []

A: this compound is primarily known for its hepatotoxicity, causing liver damage in animal models. [, ] It can induce fatty degeneration, liver cell necrosis, and impair mitochondrial function. [, ]

A: Chronic feeding studies in mice have suggested that this compound might be a weak hepatocarcinogen, though its potency appears to be lower compared to other bis-anthraquinoid mycotoxins like luteoskyrin. []

A: this compound is primarily produced by fungi belonging to the genus Penicillium, which are common contaminants of various foodstuffs, including rice, grains, and nuts. [, , , , ] Therefore, consumption of contaminated food products is considered the primary route of human exposure.

ANone: Various analytical methods have been developed for this compound analysis:

- Thin Layer Chromatography (TLC): TLC, coupled with appropriate visualization reagents, has been used for the initial screening and semi-quantitative analysis of this compound in food and fungal cultures. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with diode array detection (DAD) or mass spectrometry (MS), offers sensitive and specific detection and quantification of this compound in complex matrices. [, , , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables accurate quantification of this compound even at trace levels in various matrices, including food, biological samples, and environmental samples. [, , ]

A: Analytical methods for this compound quantification, like LC-MS/MS, are rigorously validated to ensure accuracy, precision, specificity, linearity, sensitivity, and robustness. [, ] These parameters are crucial for obtaining reliable and reproducible results in different matrices.

A: this compound was first isolated from Penicillium rugulosum in the late 1930s. [] Key milestones in its research include:

- Early Isolation and Structural Elucidation: The initial isolation and characterization of this compound from P. rugulosum and later from other Penicillium species marked the beginning of its research. [, ]

- Structure Determination: Determination of this compound's unique cage-like structure using chemical degradation and spectroscopic methods was a significant milestone. [, ]

- Biosynthesis Studies: Investigations into this compound biosynthesis revealed its origin from acetate and malonate precursors. []

- Mechanism of Action Studies: Recent research has identified Hsp90 as a key target of this compound, providing insights into its biological activity. []

ANone: Research on this compound spans various scientific disciplines, including:

- Mycology and Microbiology: Understanding the ecology and biosynthesis of this compound-producing fungi is crucial for managing its presence in food and the environment. [, , ]

- Natural Product Chemistry: Isolation, structural elucidation, and chemical synthesis of this compound and its analogues advance our understanding of natural product diversity and biological activity. [, , , , , ]

- Biochemistry and Molecular Biology: Investigating this compound's interactions with cellular targets like Hsp90 and DNA provides insights into its mechanisms of action and potential therapeutic applications. [, , ]

- Toxicology: Studying this compound's toxicity in various biological systems helps assess the risks associated with its presence in food and the environment. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。